3-cyclopentyl-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one
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Overview
Description
3-cyclopentyl-1-{3-methoxy-8-azabicyclo[321]octan-8-yl}propan-1-one is a complex organic compound characterized by its unique bicyclic structure
Mechanism of Action
Target of Action
The primary target of the compound 3-cyclopentyl-1-{3-methoxy-8-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of 3-cyclopentyl-1-{3-methoxy-8-azabicyclo[32Compounds with similar structures have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
The specific biochemical pathways affected by 3-cyclopentyl-1-{3-methoxy-8-azabicyclo[32Tropane alkaloids, which share a similar core structure, are known to interact with various biochemical pathways .
Result of Action
The molecular and cellular effects of 3-cyclopentyl-1-{3-methoxy-8-azabicyclo[32Compounds with similar structures have been shown to have nematicidal activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-cyclopentyl-1-{3-methoxy-8-azabicyclo[32It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities, which are crucial for obtaining the desired stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and purification techniques is essential to achieve the desired purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-cyclopentyl-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research focuses on its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane
- (1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol
- (1R,5S,8r)-3-Azabicyclo[3.2.1]octane-8-carbonitrile
Uniqueness
Compared to these similar compounds, 3-cyclopentyl-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one stands out due to its specific cyclopentyl and methoxy substituents, which confer unique chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-cyclopentyl-1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-19-15-10-13-7-8-14(11-15)17(13)16(18)9-6-12-4-2-3-5-12/h12-15H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCHZUMCQULFLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)CCC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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